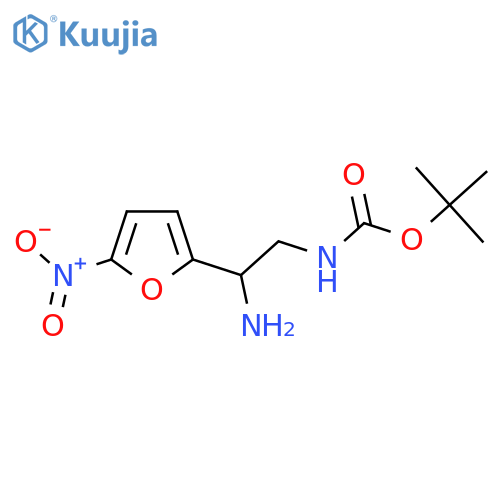

Cas no 1337128-65-0 (tert-butyl N-2-amino-2-(5-nitrofuran-2-yl)ethylcarbamate)

tert-butyl N-2-amino-2-(5-nitrofuran-2-yl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-amino-2-(5-nitrofuran-2-yl)ethylcarbamate

- EN300-1880114

- 1337128-65-0

- tert-butyl N-[2-amino-2-(5-nitrofuran-2-yl)ethyl]carbamate

-

- インチ: 1S/C11H17N3O5/c1-11(2,3)19-10(15)13-6-7(12)8-4-5-9(18-8)14(16)17/h4-5,7H,6,12H2,1-3H3,(H,13,15)

- InChIKey: LAWMXRMOIKRTTC-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(C1=CC=C([N+](=O)[O-])O1)N)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 271.11682065g/mol

- どういたいしつりょう: 271.11682065g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 123Ų

tert-butyl N-2-amino-2-(5-nitrofuran-2-yl)ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1880114-0.5g |

tert-butyl N-[2-amino-2-(5-nitrofuran-2-yl)ethyl]carbamate |

1337128-65-0 | 0.5g |

$1302.0 | 2023-09-18 | ||

| Enamine | EN300-1880114-1.0g |

tert-butyl N-[2-amino-2-(5-nitrofuran-2-yl)ethyl]carbamate |

1337128-65-0 | 1g |

$1357.0 | 2023-06-02 | ||

| Enamine | EN300-1880114-10.0g |

tert-butyl N-[2-amino-2-(5-nitrofuran-2-yl)ethyl]carbamate |

1337128-65-0 | 10g |

$5837.0 | 2023-06-02 | ||

| Enamine | EN300-1880114-10g |

tert-butyl N-[2-amino-2-(5-nitrofuran-2-yl)ethyl]carbamate |

1337128-65-0 | 10g |

$5837.0 | 2023-09-18 | ||

| Enamine | EN300-1880114-1g |

tert-butyl N-[2-amino-2-(5-nitrofuran-2-yl)ethyl]carbamate |

1337128-65-0 | 1g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1880114-5g |

tert-butyl N-[2-amino-2-(5-nitrofuran-2-yl)ethyl]carbamate |

1337128-65-0 | 5g |

$3935.0 | 2023-09-18 | ||

| Enamine | EN300-1880114-0.1g |

tert-butyl N-[2-amino-2-(5-nitrofuran-2-yl)ethyl]carbamate |

1337128-65-0 | 0.1g |

$1195.0 | 2023-09-18 | ||

| Enamine | EN300-1880114-5.0g |

tert-butyl N-[2-amino-2-(5-nitrofuran-2-yl)ethyl]carbamate |

1337128-65-0 | 5g |

$3935.0 | 2023-06-02 | ||

| Enamine | EN300-1880114-0.05g |

tert-butyl N-[2-amino-2-(5-nitrofuran-2-yl)ethyl]carbamate |

1337128-65-0 | 0.05g |

$1140.0 | 2023-09-18 | ||

| Enamine | EN300-1880114-2.5g |

tert-butyl N-[2-amino-2-(5-nitrofuran-2-yl)ethyl]carbamate |

1337128-65-0 | 2.5g |

$2660.0 | 2023-09-18 |

tert-butyl N-2-amino-2-(5-nitrofuran-2-yl)ethylcarbamate 関連文献

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

tert-butyl N-2-amino-2-(5-nitrofuran-2-yl)ethylcarbamateに関する追加情報

Introduction to Tert-butyl N-2-amino-2-(5-nitrofuran-2-yl)ethylcarbamate (CAS No. 1337128-65-0)

Tert-butyl N-2-amino-2-(5-nitrofuran-2-yl)ethylcarbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 1337128-65-0, this compound represents a unique structural motif that combines a tert-butyl group, an aminoethyl moiety, and a 5-nitrofuran substituent. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of biologically active molecules. This introduction aims to provide a comprehensive overview of the compound's chemical characteristics, potential applications, and its relevance in contemporary research.

The molecular structure of Tert-butyl N-2-amino-2-(5-nitrofuran-2-yl)ethylcarbamate features a carbamate linkage, which is a key feature in many pharmacologically relevant compounds. The carbamate group serves as a versatile pharmacophore, capable of interacting with biological targets in diverse ways. The tert-butyl group enhances the lipophilicity of the molecule, facilitating its absorption and distribution within biological systems. Meanwhile, the aminoethyl side chain introduces both hydrophilic and hydrophobic interactions, allowing for modularity in drug design. The 5-nitrofuran moiety is particularly noteworthy, as nitroaromatic compounds have been extensively studied for their antimicrobial and anti-inflammatory properties.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from nitrofuran derivatives. The nitro group in 5-nitrofuran can undergo reduction to form amine derivatives, which can be further functionalized to produce complex molecules with enhanced biological activity. This redox chemistry makes nitrofurans particularly useful in medicinal chemistry, as they offer a platform for generating bioactive compounds with tunable properties. For instance, studies have demonstrated that nitrofurans exhibit potent activity against certain resistant bacterial strains due to their ability to interfere with bacterial DNA synthesis and repair mechanisms.

The Tert-butyl N-2-amino-2-(5-nitrofuran-2-yl)ethylcarbamate compound is particularly intriguing because it combines these features into a single molecular entity. The tert-butyl carbamate moiety not only stabilizes the molecule but also provides a handle for further derivatization via nucleophilic substitution or elimination reactions. This flexibility is crucial in drug discovery pipelines, where rapid and efficient synthesis of analogues is often required to optimize potency and selectivity.

Recent advancements in synthetic methodologies have enabled more efficient access to complex heterocyclic compounds like Tert-butyl N-2-amino-2-(5-nitrofuran-2-yl)ethylcarbamate. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have revolutionized the construction of carbon-carbon bonds in organic synthesis. These techniques allow for the precise assembly of intricate molecular frameworks from simpler precursors, reducing both reaction times and byproduct formation. Additionally, flow chemistry has emerged as a powerful tool for scalable production of fine chemicals like this compound, offering improved reproducibility and safety.

The potential applications of Tert-butyl N-2-amino-2-(5-nitrofuran-2-yl)ethylcarbamate extend beyond its role as an intermediate in drug synthesis. Its structural features suggest utility in materials science and agrochemical research as well. For example, the nitro group can be used to generate radical species through photochemical or electrochemical activation, enabling novel synthetic pathways or functionalization strategies. Furthermore, the amphiphilic nature of the aminoethyl side chain makes it an attractive candidate for designing surfactants or self-assembling materials with tailored properties.

In academic research circles, Tert-butyl N-2-amino-2-(5-nitrofuran-2-yl)ethylcarbamate has been explored as a building block for more complex pharmacophores. Researchers have leveraged its reactivity to develop libraries of derivatives with varying biological activities. These efforts have led to the discovery of novel compounds with potential therapeutic value against conditions such as cancer, neurodegenerative diseases, and infectious disorders. The versatility of this scaffold underscores its importance as a tool in medicinal chemistry innovation.

The synthesis of Tert-butyl N-2-amino-2-(5-nitrofuran-2-yl)ethylcarbamate involves multiple steps that highlight modern synthetic strategies. Key steps include the formation of the carbamate linkage via reaction between an appropriate carboxylic acid derivative and an amine under acidic conditions or via deprotonation followed by nucleophilic substitution at an activated carbon center. The introduction of the 5-nitrofuran moiety typically involves condensation reactions between furan derivatives and nitric acid equivalents under controlled conditions to prevent over-nitration or decomposition.

One notable challenge in synthesizing this compound is controlling regioselectivity during functionalization reactions involving the furan ring. Furan derivatives are prone to undergo electrophilic substitution at both C2 and C5 positions due to their electron-rich nature. Advanced techniques such as directed ortho-metalation (DoM) or metal-catalyzed C-H activation have been employed to achieve selective modifications at desired positions without unwanted side reactions.

The pharmacological relevance of Tert-butyl N-2-amino-2-(5-nitrofuran-2-yl)ethylcarbamate has prompted investigations into its interactions with biological targets such as enzymes and receptors. Computational modeling studies have been instrumental in predicting binding affinities and identifying key interaction points within target proteins or nucleic acids. These insights guide experimental efforts toward optimizing lead compounds derived from this scaffold for improved efficacy and reduced toxicity.

In conclusion,Tert-butyl N - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- -- ---amino-- --- --- --- --- --- --- --- --- --- --- --- --- --- -----(CAS No .1337128---65---65---65---65---65---65---65---65---65---0) stands out as a multifaceted compound with significant potential across multiple domains including pharmaceuticals , materials science ,and agrochemicals . Its unique structural features , combined with modern synthetic methodologies , make it an invaluable asset for researchers seeking innovative solutions . As our understanding of molecular interactions continues to evolve , so too will our ability to harness compounds like this one for addressing pressing global challenges . p >

1337128-65-0 (tert-butyl N-2-amino-2-(5-nitrofuran-2-yl)ethylcarbamate) 関連製品

- 1186127-15-0(Ethyl 2-(5-Oxazolyl)benzoate)

- 1017778-40-3(3'-Ethoxy-2',4'-difluoroacetophenone)

- 1805491-72-8(Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate)

- 1804832-39-0(4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1706233-09-1(3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide)

- 127426-56-6((3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol)

- 33426-60-7(benzene,1-methyl-2-(1-methylethoxy)-)

- 1804910-40-4(Ethyl 5-cyano-3-fluoro-2-methoxybenzoate)

- 1546000-97-8(6-chloro-2-cyclobutoxypyridin-3-amine)

- 400086-33-1(Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate)